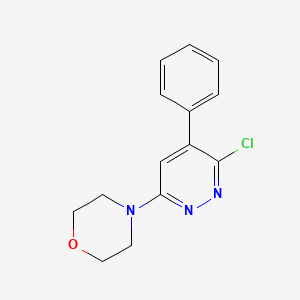










|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:10]=[N:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1N=NC(N2CC[O:29][CH2:28][CH2:27]2)=CC=1C1C=CC=CC=1.[CH3:38][CH2:39][O:40][C:41]([CH3:43])=[O:42].[CH3:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49].C[OH:51]>C(Cl)Cl.[Pd]>[CH2:39]([O:40][C:41]([C:43]1[C:45]([C:44]([O:29][CH2:28][CH3:27])=[O:51])=[C:46]([CH2:47][CH:48]=[CH2:49])[N:11]2[C:12]=1[C:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[CH:8][C:9]([N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)=[N:10]2)=[O:42])[CH3:38] |f:2.3|
|


|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(N=NC1)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
9.91 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(N=N1)N1CCOCC1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
48 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a yellow solid
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a yellow solid
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C(=C(N2N=C(C=C(C21)C2=CC=CC=C2)N2CCOCC2)CC=C)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |